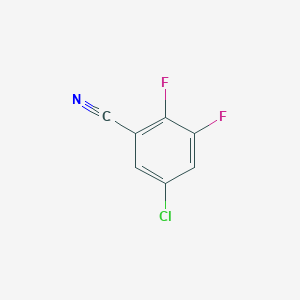

5-Chloro-2,3-difluorobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

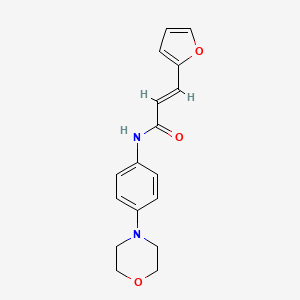

5-Chloro-2,3-difluorobenzonitrile is a chemical compound with the molecular formula C7H2ClF2N and a molecular weight of 173.55 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and others .

Molecular Structure Analysis

The InChI code for 5-Chloro-2,3-difluorobenzonitrile is 1S/C7H2ClF2N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H . This indicates the presence of a chlorine atom, two fluorine atoms, and a nitrile group attached to a benzene ring.Aplicaciones Científicas De Investigación

Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

5-Chloro-2,3-difluorobenzonitrile is used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is synthesized from commercially available 4-chloro-3,5-difluorobenzonitrile through a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

Production of Antibacterials

2,4-Dichloro-3,5-difluorobenzoic acid, which is synthesized from 5-Chloro-2,3-difluorobenzonitrile, is a valuable intermediate for the synthesis of medicines, including antibacterials .

Synthesis of Biologically Active Compounds

Fluoroarenes, such as 5-Chloro-2,3-difluorobenzonitrile, are versatile components of many synthetic biologically active compounds and functional materials .

Chlorine-Fluorine Exchange Reaction

5-Chloro-2,3-difluorobenzonitrile can be prepared from the corresponding chlorobenzonitriles and an alkali metal fluoride in a chlorine-fluorine exchange reaction . This reaction is catalyzed by a quaternary ammonium compound comprising at least one alkoxypolyoxyalkyl radical .

Production of Fluorobenzonitriles and Chlorofluorobenzonitriles

5-Chloro-2,3-difluorobenzonitrile is used in the production of fluorobenzonitriles and chlorofluorobenzonitriles . These compounds are prepared in an advantageous manner from the corresponding chlorobenzonitriles and an alkali metal fluoride .

Catalyst System for Preparing Fluorobenzonitriles

5-Chloro-2,3-difluorobenzonitrile is used in the presence of a novel catalyst system to prepare fluorobenzonitriles . This process improves upon the disadvantages of previous methods, such as high reaction temperatures, moderate product yields, and long reaction times .

Propiedades

IUPAC Name |

5-chloro-2,3-difluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPKTCIAWKAIBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,3-difluorobenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide](/img/structure/B2753381.png)

![N-[2-amino-2-(2-methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2753384.png)

![1-(4-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2753388.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/no-structure.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2753391.png)

![N-(4-carbamoylphenyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2753394.png)

![1-(3,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2753399.png)